

An In-depth Technical Guide to Cholesteryl Stearate: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cholesteryl stearate	
Cat. No.:	B167305	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl stearate is a significant lipid molecule, an ester formed from cholesterol and stearic acid. As a major component of lipid droplets and lipoproteins, it plays a crucial role in the transport and storage of cholesterol within the body. Its physical and chemical properties are of great interest in the study of atherosclerosis, lipid metabolism, and in the development of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the structure, chemical formula, and physicochemical properties of **cholesteryl stearate**. It further details experimental protocols for its synthesis and characterization and illustrates its metabolic context.

Chemical Structure and Formula

Cholesteryl stearate is classified as a cholesterol ester.[1][2] It is formed through the formal condensation of the hydroxyl group of cholesterol with the carboxyl group of stearic acid, an 18-carbon saturated fatty acid.[1][2]

- Chemical Formula: C45H80O2[1]
- IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate



• Synonyms: Cholesterol stearate, Cholesteryl octadecanoate, CE(18:0)

• CAS Number: 35602-69-8

The structure consists of the rigid, tetracyclic steroid nucleus of cholesterol linked via an ester bond to the long, flexible hydrocarbon chain of stearic acid. This amphipathic character is fundamental to its biological function and physical properties.

Physicochemical Data

The quantitative properties of **cholesteryl stearate** are summarized in the table below. These characteristics are essential for its identification, purification, and for understanding its behavior in biological and pharmaceutical systems.

Property	Value	References
Molecular Weight	653.12 g/mol	_
Appearance	White crystalline solid/powder	
Melting Point	79-83 °C	-
Optical Activity	$[\alpha]25/D -21^{\circ}$ (c = 2 in chloroform)	
Solubility	Insoluble in water; Soluble in Chloroform (10 mg/ml)	-
Density	~0.92 g/cm³ (estimate)	-

Phase Transition Temperatures: **Cholesteryl stearate** exhibits liquid crystalline properties, with distinct phase transitions:

Isotropic to Cholesteric Phase: 79.5 °C

Cholesteric to Smectic Phase: 75.5 °C

Crystalline to Isotropic Phase: 83 °C



Experimental Protocols Synthesis of Cholesteryl Stearate via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, suitable for acid-sensitive substrates like cholesterol.

Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid (stearic acid), which is then attacked by the alcohol (cholesterol). 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction and suppress side reactions.

Materials:

- Cholesterol (1.0 eq)
- Stearic Acid (1.1 eq)
- Dicyclohexylcarbodiimide (DCC) (1.2 eq)
- 4-(Dimethylamino)pyridine (DMAP) (0.1 eg)
- · Dichloromethane (DCM), anhydrous
- 0.5 N Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO3) solution
- Anhydrous Sodium Sulfate (Na2SO4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

• In a round-bottom flask, dissolve cholesterol (1.0 eq) and stearic acid (1.1 eq) in anhydrous dichloromethane.



- Add DMAP (0.1 eq) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).
- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.
- Remove the ice bath after 15 minutes and allow the reaction to stir at room temperature for 3-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate.
- Wash the filtrate sequentially with 0.5 N HCl and saturated NaHCO3 solution.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure **cholesteryl stearate**.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the temperatures and heat flows associated with phase transitions in a material. This is particularly useful for characterizing the liquid crystal behavior of **cholesteryl stearate**.

Principle: The DSC instrument measures the difference in heat required to increase the temperature of a sample and a reference. This difference is plotted against temperature, revealing endothermic (melting) and exothermic (crystallization) transitions.

Procedure:



- Accurately weigh 5-10 mg of purified cholesteryl stearate into an aluminum DSC pan and hermetically seal it.
- Place an empty, sealed aluminum pan in the reference position of the calorimeter.
- Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its final melting point (e.g., 100 °C).
- Record the heat flow as a function of temperature. The resulting thermogram will show peaks
 corresponding to the crystalline-to-smectic, smectic-to-cholesteric, and cholesteric-toisotropic liquid transitions.
- Cool the sample at a controlled rate to observe crystallization and mesophase formation upon cooling.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For lipids like **cholesteryl stearate**, high-temperature GC is required.

Principle: The sample is vaporized and separated based on its boiling point and interactions with the GC column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.

Procedure:

- Sample Preparation: Dissolve a known amount of **cholesteryl stearate** in a suitable solvent like chloroform. An internal standard (e.g., d6-**cholesteryl stearate**) should be added for quantitative analysis.
- Injection: Inject a small volume (e.g., $1 \mu L$) of the sample into the GC inlet, which is heated to a high temperature (e.g., $300 \, ^{\circ}C$) to ensure rapid vaporization.

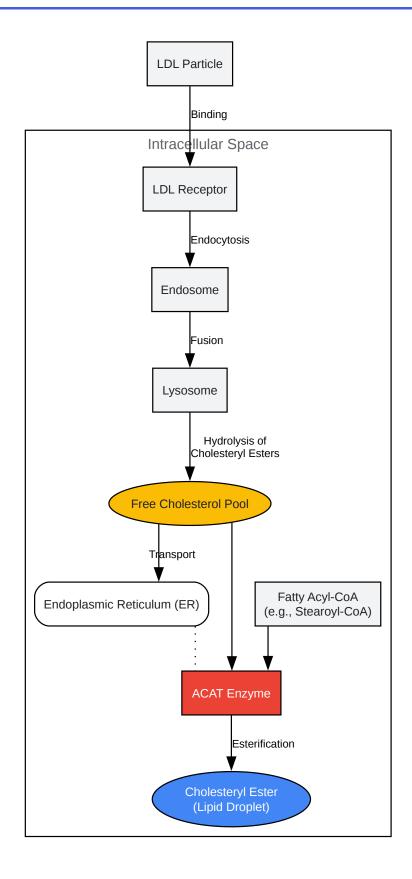


- Chromatographic Separation: Use a high-temperature capillary column (e.g., DB-5 type). A typical temperature program might be:
 - Initial temperature: 260 °C, hold for 3 min.
 - Ramp 1: Increase to 320 °C at 10 °C/min.
 - Ramp 2: Increase to 330 °C at 2 °C/min, hold for 8 min.
 - Ramp 3: Increase to 380 °C at 30 °C/min, hold for 3 min.
- Mass Spectrometry: Set the MS to scan a relevant mass range (e.g., m/z 50-700) in Electron lonization (EI) mode. The characteristic fragment ion of cholesterol esters at m/z 369.3 is typically monitored for identification and quantification.
- Data Analysis: Identify cholesteryl stearate by its retention time and by comparing its mass spectrum to a reference library.

Biological Pathway: Intracellular Cholesterol Esterification

In many cells, excess free cholesterol is converted to cholesteryl esters for storage in lipid droplets. This process is crucial for preventing the toxicity associated with high levels of free cholesterol and is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). The resulting cholesteryl esters, including **cholesteryl stearate**, are the primary storage form of cholesterol. This pathway is particularly active in macrophages, adrenal glands, and the liver.





Click to download full resolution via product page

Caption: Intracellular pathway of cholesterol uptake and esterification by ACAT.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cholesteryl Stearate: Structure, Properties, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167305#cholesteryl-stearate-structure-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





